molecular formula C9H10O5S B8806577 2-Methoxy-4-(methylsulfonyl)benzoic acid CAS No. 114086-41-8

2-Methoxy-4-(methylsulfonyl)benzoic acid

Cat. No. B8806577
Key on ui cas rn: 114086-41-8
M. Wt: 230.24 g/mol
InChI Key: NEQFNMHWZNGLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492372B2

Procedure details

2-methoxy-4-(methylthio)benzoic acid (10.8 g, 54 mmol) is dissolved in acetic acid and the solution was cooled to 10° C. Sodium tungstate 2-hydrate (1.2 g, 3.7 mmol) was added until percipitation. After the precipitation had dissolved and the solution was cooled H2O2 (4.1 ml, 135 mmol) was added dropwise. 10 minutes later the reaction mixture was heated to 50° C. for 1 h. Sodium sulphite (3.4 g, 27 mmol) in water (80 ml) was added and the resulting mixture was stirred for 30 min. Water and aqueous HCl (10%) were added. The aqueous phase was extracted with EtOAc and the combined organic layers were dried (Na2SO4) and evaporated under reduced pressure to give a white powder (5.7 g). No further purification was made of this intermediate. 1H-NMR (400 MHz, MeOH): δ 7.92 (1H, d, J 8 Hz), δ 7.61 (1H, s), δ 7.56 (1H, d, J 8 Hz), δ 3.95 (3H, s), δ 3.18 (3H, s).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Sodium tungstate 2-hydrate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10](SC)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].OO.[S:16]([O-:19])([O-])=[O:17].[Na+].[Na+].Cl.[C:23](O)(=O)C>O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([S:16]([CH3:23])(=[O:19])=[O:17])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Sodium tungstate 2-hydrate
Quantity
1.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
3.4 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the precipitation
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
10 minutes later the reaction mixture was heated to 50° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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